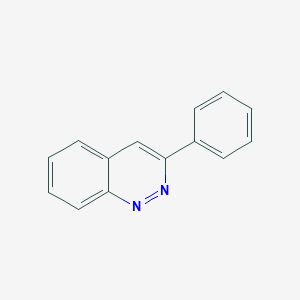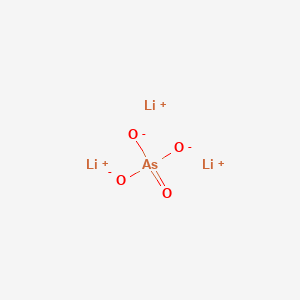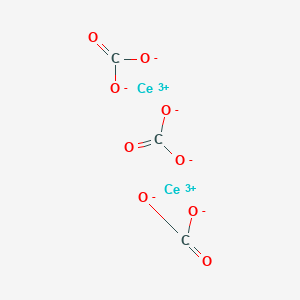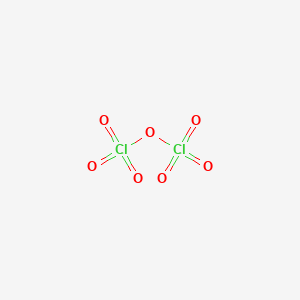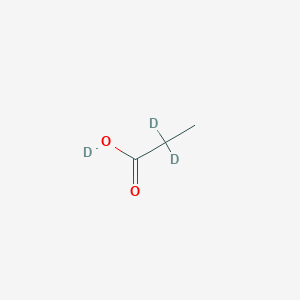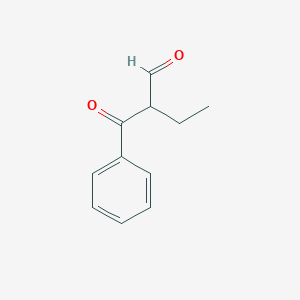
2-Benzoylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoylbutanal, also known as benzoylbutyraldehyde, is a chemical compound that belongs to the class of aldehydes. It is widely used in the chemical industry as an intermediate for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
2-Benzoylbutanal has been extensively studied for its various scientific research applications. It has been used as a starting material for the synthesis of various compounds, including chiral ligands, heterocyclic compounds, and pharmaceuticals. Additionally, it has been used as a reagent for the determination of aldehydes and ketones in various analytical methods.
Mecanismo De Acción
The mechanism of action of 2-Benzoylbutanal is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a Schiff base, which can undergo further reactions to form various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Benzoylbutanal. However, it has been reported to exhibit antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have antiproliferative activity against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Benzoylbutanal in lab experiments is its availability and ease of synthesis. Additionally, it can be used as a starting material for the synthesis of various compounds. However, one limitation is its potential toxicity, which may require special handling and disposal procedures.
Direcciones Futuras
There are several future directions for research on 2-Benzoylbutanal. One area of interest is the development of new synthetic methods for the preparation of 2-Benzoylbutanal and its derivatives. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for various diseases. Finally, research is needed to evaluate its potential toxicity and environmental impact.
Conclusion:
In conclusion, 2-Benzoylbutanal is a versatile chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Métodos De Síntesis
The synthesis of 2-Benzoylbutanal can be achieved through the reaction of benzoyl chloride with butyraldehyde in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, where the benzoyl group is transferred to the butyraldehyde molecule, resulting in the formation of 2-Benzoylbutanal.
Propiedades
Número CAS |
10327-01-2 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-benzoylbutanal |
InChI |
InChI=1S/C11H12O2/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Clave InChI |
MBDKAMJVXMNMQH-UHFFFAOYSA-N |
SMILES |
CCC(C=O)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CCC(C=O)C(=O)C1=CC=CC=C1 |
Sinónimos |
2-Benzoylbutanal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



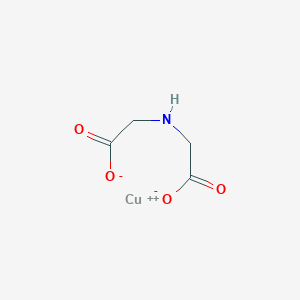

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)



